Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate
Overview
Description
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate is a complex organic compound with a unique structure that includes a methylsulfonyl group and a butynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-methylsulfonyloxybut-1-ynyl)benzene. This intermediate is then reacted with methyl 2-methyl-2-bromopropanoate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler alkyne derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alkyne derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate involves its interaction with various molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The butynyl group provides a site for further functionalization, allowing the compound to participate in a range of chemical reactions. The phenyl ring can engage in π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate: Unique due to its specific combination of functional groups.
Methyl 2-methyl-2-[4-(4-hydroxybut-1-ynyl)phenyl]propanoate: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
Methyl 2-methyl-2-[4-(4-chlorobut-1-ynyl)phenyl]propanoate: Contains a chlorine atom instead of the methylsulfonyl group, leading to distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a methylsulfonyl group and a butynyl group attached to a phenyl ring
Properties
IUPAC Name |
methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5S/c1-16(2,15(17)20-3)14-10-8-13(9-11-14)7-5-6-12-21-22(4,18)19/h8-11H,6,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVTPFUPQUZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCOS(=O)(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144556 | |
Record name | Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-94-2 | |
Record name | Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154825-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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